Ethyl 3-(benzylcarbamothioyl)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate
Overview
Description
Ethyl 3-[(benzylamino)carbonothioyl]-2-(2-thienyl)-1,3-thiazolidine-4-carboxylate is a complex organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring, a thiophene ring, and a benzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylcarbamothioyl)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl 2-(2-thienyl)-1,3-thiazolidine-4-carboxylate with benzyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(benzylamino)carbonothioyl]-2-(2-thienyl)-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 3-[(benzylamino)carbonothioyl]-2-(2-thienyl)-1,3-thiazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylcarbamothioyl)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with target proteins, while the thiazolidine and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-thienyl)-1,3-thiazolidine-4-carboxylate: Lacks the benzylamino group, which may result in different biological activities.
Benzyl isothiocyanate: Contains the benzylamino group but lacks the thiazolidine and thiophene rings.
Uniqueness
Ethyl 3-[(benzylamino)carbonothioyl]-2-(2-thienyl)-1,3-thiazolidine-4-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazolidine and thiophene rings, along with the benzylamino group, allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
ethyl 3-(benzylcarbamothioyl)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S3/c1-2-22-17(21)14-12-25-16(15-9-6-10-24-15)20(14)18(23)19-11-13-7-4-3-5-8-13/h3-10,14,16H,2,11-12H2,1H3,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJYVTQZZNVFQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSC(N1C(=S)NCC2=CC=CC=C2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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